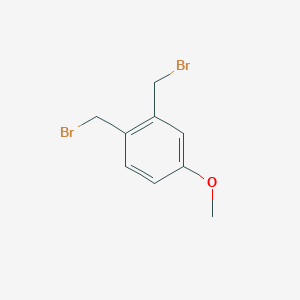

1,2-Bis(bromomethyl)-4-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,2-Bis(bromomethyl)benzene” is also known as “.alpha.,.alpha.'-dibromo-o-xylene” and "benzene, 1,2-bis (bromomethyl)-" . It has a molecular formula of C8H8Br2 and a molar mass of 263.96 . It appears as a white to light yellow crystal powder .

Synthesis Analysis

One method of synthesizing 1,2-Bis(bromomethyl)benzene involves the reduction of 4-bromophthalic anhydride with diisobutylaluminum hydride (DIBAL-H) to produce 1,2-bis(hydroxymethyl)benzene. This compound is then treated with PBr3 to afford 1,2-bis(bromomethyl)benzene .

Molecular Structure Analysis

The linear formula of 1,2-Bis(bromomethyl)benzene is BrCH2C6H4CH2Br . The InChI string is 1S/C14H12Br2/c15-9-11-5-1-3-7-13 (11)14-8-4-2-6-12 (14)10-16/h1-8H,9-10H2 .

Physical And Chemical Properties Analysis

The compound has a melting point of 90-92 °C . More detailed physical and chemical properties such as boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and viscosity can be found in the NIST/TRC Web Thermo Tables .

Applications De Recherche Scientifique

Monomer for Polymer Synthesis

1,2-Bis(bromomethyl)-4-methoxybenzene has been compared with its chlorinated counterpart as a monomer for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The brominated monomer was found to yield higher molecular weights and narrower polydispersities, making it a more effective option for synthesizing specific polymers (Sanford et al., 1999).

Supramolecular Interactions

Research on anisole derivatives, including 1,2-bis(bromomethyl)-4-methoxybenzene, reveals their role in molecular structures and packing behavior. These compounds exhibit interesting supramolecular patterns, with C-H...π interactions forming molecular stacks and π-π interactions influenced by the presence of bromine, which affects the distances between adjacent aromatic moieties (Nestler et al., 2018).

Photovoltaic Performance

In photovoltaic research, 1,2-bis(bromomethyl)-4-methoxybenzene was utilized in the synthesis of a derivative used in polymer solar cells (PSCs). The resulting material, used as an electron acceptor, exhibited improved power conversion efficiency and other photovoltaic properties compared to traditional acceptors (Jin et al., 2016).

Synthesis and Characterization

The compound has been synthesized and characterized, exploring factors like reaction time and temperature. Such studies provide insights into the optimal synthetic conditions and the structural properties of the resultant product (Guo, 2009).

Role in Catalysis

It has also been used in catalytic processes, such as in the ring opening of epoxides, serving as a catalyst for generating vicinal iodo alcohols and bromo alcohols under mild conditions (Niknam & Nasehi, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1,2-bis(bromomethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVGSVPBMIEQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(bromomethyl)-4-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)

![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)

![2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2687805.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2687811.png)

![2-(ethylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2687812.png)